N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
“N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide” is a chemical compound with the CAS number 1220020-61-0 . It has a molecular weight of 254.71 and its molecular formula is C12H15ClN2O2 .
Molecular Structure Analysis
The SMILES notation of this compound is C1COCCC1C(=O)NC2=C(C=CC(=C2)N)Cl . This notation provides a way to represent the structure of the molecule in a text format.Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide and its derivatives have been synthesized and evaluated for their potential biological activities. Notably, a study on the synthesis of new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives demonstrated significant inhibition on bacterial and fungal growth, showcasing the compound's potential in antimicrobial applications (Akbari et al., 2008).
Electroluminescent Compound Synthesis
Another important application is in the synthesis of organic electroluminescent compounds. For instance, a compound synthesized using a similar chlorophenyl pyran derivative demonstrated its utility in electroluminescent applications, highlighting the broader applicability of such compounds in material science and electronics (Shi Juan-ling, 2006).
Antitumor Activities
Furthermore, derivatives of N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide have been explored for their antitumor activities. A study on the synthesis and antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide revealed promising antitumor activities, suggesting the potential use of these compounds in developing new anticancer drugs (Z. Xin, 2012).
Synthesis of Novel Heterocyclic Compounds
The versatility of N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is further demonstrated in the synthesis of novel heterocyclic compounds. Research on the synthesis of novel oxadiazole heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety indicated the potential for better hypertensive activity, underscoring the compound's utility in medicinal chemistry (Kumar & Mashelker, 2007).
Antimicrobial and Anticancer Agents
Additionally, pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives synthesized from related compounds, have shown potential as antimicrobial and anticancer agents, further broadening the scope of research and application of these chemicals in therapeutic contexts (Hafez et al., 2016).
properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)oxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-2-1-9(14)7-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBFCANHBMHZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187234 | |
Record name | N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | |
CAS RN |
1220020-61-0 | |
Record name | N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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